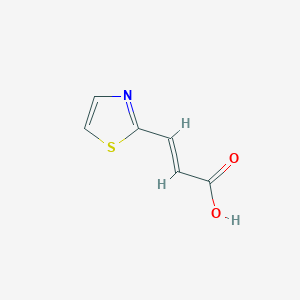

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWFCOHMNRSNNY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-52-0 | |

| Record name | (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid

Established Synthetic Routes for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic Acid

Traditional synthetic approaches to this compound and related structures primarily involve condensation reactions to build the acrylic acid side chain onto a pre-existing thiazole (B1198619) aldehyde or, alternatively, constructing the thiazole ring on a precursor already containing a side chain that can be converted to the prop-2-enoic acid.

Condensation Reactions for the Prop-2-enoic Acid Moiety

The formation of the α,β-unsaturated carboxylic acid is commonly achieved through classic condensation reactions, where thiazole-2-carbaldehyde is a key starting material.

The Knoevenagel condensation , particularly the Doebner modification , is a widely used method for synthesizing α,β-unsaturated carboxylic acids. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde, in this case, thiazole-2-carbaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. The reaction is typically carried out in a basic organic solvent like pyridine (B92270), often with a catalytic amount of piperidine (B6355638). mdpi.com The use of pyridine as the solvent facilitates the decarboxylation of the intermediate, leading directly to the desired acrylic acid. organic-chemistry.orgwikipedia.org Studies have shown that this method can produce excellent yields, sometimes approaching 95-99%, and the reaction conditions are generally milder than those required for the Perkin reaction. ias.ac.in

Table 1: Knoevenagel-Doebner Condensation Conditions

| Aldehyde | Reagent | Catalyst/Solvent | Temperature | Yield | Reference |

| Benzaldehyde | Malonic acid | Pyridine/Piperidine | Water-bath | 95% | ias.ac.in |

| Vanillin | Malonic acid | DMF/Piperidine | 90°C (Microwave) | High | frontiersin.org |

| Aromatic Aldehydes | Malonic acid | Toluene/Triethylamine | Reflux | Good | rsc.org |

The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.orgscbt.com For the synthesis of this compound, thiazole-2-carbaldehyde would be reacted with acetic anhydride and an alkali acetate (B1210297) (e.g., sodium acetate or potassium acetate). wikipedia.orglongdom.org This reaction typically requires higher temperatures and longer reaction times compared to the Knoevenagel condensation. longdom.org The mechanism involves the formation of an enolate from the anhydride, which then undergoes an aldol-type condensation with the aldehyde. longdom.org

Thiazole Ring Synthesis and Subsequent Functionalization for the Thiazole Moiety

An alternative strategy involves the construction of the thiazole ring as a key step. The Hantzsch thiazole synthesis is the most classical and widely recognized method for this purpose. organic-chemistry.orgnih.gov This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govrsc.orgnih.gov

To apply this to the target molecule, one could envision a multi-step sequence starting with the synthesis of a 2-aminothiazole (B372263) derivative via the Hantzsch reaction. nih.govorganic-chemistry.org For instance, the reaction of an appropriate α-haloketone with thiourea yields a 2-aminothiazole. organic-chemistry.org This 2-aminothiazole could then undergo a series of functional group transformations, such as a Sandmeyer-type reaction to introduce a formyl group at the 2-position, yielding thiazole-2-carbaldehyde. This intermediate can then be subjected to condensation reactions as described in section 2.1.1. A related approach has been used to synthesize 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, where N-phenyl-N-thiocarbamoyl-β-alanine is reacted with chloroacetaldehyde (B151913) in a Hantzsch-type synthesis. nih.govresearchgate.net

Strategies for Stereoselective (E)-Isomer Formation in this compound

Achieving the correct stereochemistry of the double bond is crucial. The (E)-isomer is generally the thermodynamically more stable product, and many condensation reactions favor its formation.

In the Knoevenagel-Doebner condensation , the reaction conditions can be tuned to favor the (E)-isomer. The elimination of water from the aldol-type intermediate often proceeds to give the more stable trans-configured product. wikipedia.org Modified Knoevenagel condensations using piperidinium (B107235) acetate as a catalyst in solvents like DMSO or DMF have been shown to produce (E)-alk-3-enoic acids with excellent stereoselectivity (98–99%). psu.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. organic-chemistry.orgresearchgate.net This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion (a stabilized phosphorus ylide). organic-chemistry.org For the synthesis of the target molecule, thiazole-2-carbaldehyde would be reacted with a phosphonate ester such as triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOMe). The resulting phosphate (B84403) byproduct is water-soluble, which simplifies purification. harvard.edu The HWE reaction is known for its high (E)-selectivity, often exceeding 9:1 E/Z ratios. researchgate.net

Table 2: Comparison of Stereoselective Methods

| Reaction | Key Reagents | Typical Selectivity | Advantages | Reference |

| Knoevenagel-Doebner | Malonic acid, Piperidinium acetate, DMSO | 98-99% (E) | High yield, simple procedure | psu.edu |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Base (e.g., NaH) | Excellent (E)-selectivity | High stereocontrol, easy byproduct removal | organic-chemistry.orgresearchgate.net |

| Wittig Reaction | Phosphonium ylide | Z-selective (non-stabilized ylides) | Versatile | nih.gov |

Novel and Green Synthesis Approaches for Thiazole-Prop-2-enoic Acid Systems

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These include the use of microwave irradiation and solvent-free reaction conditions to reduce energy consumption, reaction times, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. hstu.ac.bd The application of microwave irradiation to the Knoevenagel condensation has been shown to dramatically reduce reaction times and, in many cases, improve yields. mdpi.combanglajol.info For example, the condensation of aromatic aldehydes with active methylene compounds can be achieved in a matter of minutes under microwave irradiation, often without the need for a solvent. hstu.ac.bdmdpi.combanglajol.info A study on the synthesis of phenolic acids via a microwave-assisted Knoevenagel-Doebner reaction found that optimal conditions involved heating a mixture of the aldehyde, malonic acid, and piperidine in DMF at 90°C for 30 minutes. frontiersin.org

The Hantzsch thiazole synthesis has also been successfully adapted to microwave conditions. nih.gov These methods often lead to higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.net

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several key reactions in the synthesis of thiazole-prop-2-enoic acid systems have been adapted to solvent-free conditions.

An eco-friendly, solvent-free Hantzsch condensation for the synthesis of 2-aminothiazoles has been developed. organic-chemistry.org This method involves heating a mixture of a 2-bromoacetophenone (B140003) with thiourea without any solvent, leading to a rapid reaction and high yields after a simple workup. organic-chemistry.org

Furthermore, microwave-assisted Knoevenagel condensations can often be carried out under solvent-free conditions. hstu.ac.bdmdpi.com For instance, the condensation of aromatic aldehydes with active methylene compounds has been efficiently catalyzed by ammonium (B1175870) acetate or urea (B33335) under solvent-free microwave irradiation, yielding the desired products in high purity and yield. hstu.ac.bdasianpubs.org This approach combines the benefits of microwave acceleration with the green advantages of eliminating the solvent.

Principles of Green Chemistry in the Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives has traditionally involved methods that can be environmentally taxing, often requiring hazardous reagents, harsh reaction conditions, and generating significant chemical waste. researchgate.net In response, the principles of green chemistry are being increasingly integrated into synthetic protocols to mitigate these environmental concerns. researchgate.netbohrium.com This approach emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key green strategies in thiazole synthesis include the use of eco-friendly solvents, alternative energy sources, green catalysts, and multicomponent reactions. researchgate.netbohrium.com

One of the primary focuses of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netresearchgate.net For instance, some thiazole-imino derivatives have been synthesized in aqueous media, completely avoiding the use of organic solvents. researchgate.net Similarly, a chemoenzymatic, one-pot synthesis of thiazole derivatives identified ethanol as the most efficient and environmentally benign solvent for the reaction. researchgate.netnih.gov

Innovative energy sources are also employed to enhance reaction efficiency and reduce energy consumption. researchgate.net Techniques such as microwave irradiation and ultrasound-mediated synthesis offer advantages like shorter reaction times, higher yields, and simpler purification processes compared to conventional heating methods. researchgate.netbohrium.com

The development and use of green catalysts is another cornerstone of sustainable thiazole synthesis. These catalysts are often renewable, non-toxic, and reusable. researchgate.net Examples include the use of KF/Clinoptilolite nanoparticles and reusable NiFe2O4 nanoparticles to catalyze the formation of thiazole scaffolds. nih.govacs.org Chemoenzymatic approaches, which utilize enzymes as catalysts, represent a significant advancement. researchgate.netnih.gov A novel method using trypsin from porcine pancreas (PPT) has been developed for the one-pot multicomponent synthesis of thiazole derivatives, achieving high yields under mild conditions. researchgate.netnih.govnih.gov This enzymatic process highlights a wide tolerance for various substrates and offers an easy workup. researchgate.netnih.gov

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.netnih.gov Several green MCRs have been developed for thiazole synthesis, such as the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water. nih.gov

These green methodologies demonstrate a significant shift towards more sustainable and environmentally responsible practices in the synthesis of valuable thiazole compounds. researchgate.net

Utilization of Precursors in the Synthesis of this compound Analogues

The synthesis of analogues of this compound relies on the strategic selection of precursors to build the core thiazole ring and append the desired functional groups. A common and versatile method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of a thioamide-containing compound with an α-halocarbonyl compound. nih.govjpionline.org

In the synthesis of closely related analogues, such as 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acids, a key precursor is a substituted thiourea derivative, for example, N-phenyl-N-thiocarbamoyl-β-alanine. nih.govresearchgate.net This molecule provides the necessary N-C-S backbone for the thiazole ring and incorporates the propanoic acid side chain. This precursor is then reacted with various α-halocarbonyl compounds to introduce different substituents onto the thiazole ring. nih.gov

The choice of the α-halocarbonyl precursor directly dictates the substitution pattern of the resulting thiazole analogue. A variety of these precursors can be used to generate a library of diverse compounds. For example:

Chloroacetaldehyde reacts with N-phenyl-N-thiocarbamoyl-β-alanine to yield an unsubstituted thiazole ring at the C4 and C5 positions, forming 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.net

Monochloroacetic acid leads to the formation of a thiazolone ring, specifically 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net

α-Haloketones such as 2-bromoacetophenone or 3-(bromoacetyl)coumarin (B1271225) introduce aromatic or heterocyclic substituents at the C4 position of the thiazole ring. nih.gov

2,3-Dichloro-1,4-naphthoquinone is used to synthesize complex, fused-ring analogues like 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. nih.gov

The following table summarizes the precursors used to generate various thiazole-containing propanoic acid analogues.

| Thioamide Precursor | α-Halocarbonyl Precursor | Resulting Analogue Class | Reference |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | Substituted 3-(thiazol-2-ylamino)propanoic acid | researchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | Substituted 3-(thiazolon-2-ylamino)propanoic acid | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2-Bromoacetophenone | Substituted 3-(4-phenylthiazol-2-ylamino)propanoic acid | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | 3-Chloro-2,4-pentanedione | Substituted 3-(4,5-dimethylthiazol-2-ylamino)propanoic acid | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-Dichloro-1,4-naphthoquinone | Substituted 3-(naphtho[2,3-d]thiazol-2-ylamino)propanoic acid | nih.gov |

This modular approach, varying the α-halocarbonyl precursor while keeping the thioamide component constant, allows for the systematic synthesis of a wide range of analogues for further study. nih.gov

Advanced Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the final product are critical steps in academic synthesis to ensure the compound's identity, purity, and suitability for characterization and further testing. For this compound and its analogues, which are often solids at room temperature, a combination of techniques is typically employed to remove unreacted starting materials, catalysts, and by-products.

Crystallization and Recrystallization: This is a fundamental and powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The acidic nature of the propanoic acid moiety can be exploited; for instance, a synthesized naphtho-thiazole propanoic acid was purified by dissolving it in an aqueous sodium hydroxide (B78521) solution, filtering off insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate. nih.gov

Distillation Techniques: For liquid precursors or in cases where impurities are volatile, distillation is a key purification method. Given that acrylic acid itself is prone to polymerization at high temperatures, purification often requires specialized distillation methods. reddit.com

Azeotropic Distillation: This technique is particularly useful for removing water or acetic acid from crude acrylic acid mixtures. google.comgoogleapis.com An entrainer is added to form a low-boiling azeotrope with the impurity, which is then distilled off. google.com

Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, which is crucial for thermally sensitive molecules like acrylic acids to prevent polymerization or decomposition. reddit.comgoogle.com

Extraction: Liquid-liquid extraction is commonly used during the workup phase to separate the desired product from a reaction mixture. For example, after synthesizing acrylic acid via biological routes, it can be extracted from the aqueous solution using an appropriate organic solvent. google.com

Chromatography: Column chromatography is a versatile and widely used technique in academic labs for separating complex mixtures. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are separated based on their differential adsorption and elution with a mobile phase. For removing inhibitors from commercial acrylic acid, passing it through a short plug of neutral alumina (B75360) is an effective method. reddit.com

Advanced Filtration: Techniques like membrane ultrafiltration can be employed for the purification of polymeric forms of acrylic acid, effectively removing residual monomers and catalysts. researchgate.net While not directly applied to the monomeric target compound, this demonstrates the range of purification methods available for related substances. researchgate.net

The selection of a specific purification strategy depends on the physical properties of the target compound and the nature of the impurities present. A summary of techniques applicable to acrylic acid derivatives is presented below.

| Technique | Principle of Separation | Application in Synthesis | Reference |

|---|---|---|---|

| Crystallization | Differential solubility | Purification of solid final products and intermediates | nih.gov |

| Azeotropic Distillation | Formation of a low-boiling azeotrope | Removal of water or acetic acid impurities | google.comgoogleapis.com |

| Vacuum Distillation | Lowering boiling point under reduced pressure | Purification of thermally sensitive compounds | reddit.com |

| Extraction | Differential solubility between immiscible liquids | Initial workup to separate product from aqueous/organic phases | google.com |

| Column Chromatography | Differential adsorption to a stationary phase | Separation of products from by-products and unreacted materials | reddit.com |

Derivatization Strategies and Analogue Synthesis of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid

Chemical Modification of the Thiazole (B1198619) Moiety in Prop-2-enoic Acid Derivatives

The thiazole ring is a versatile heterocyclic scaffold amenable to various substitution patterns and fusion with other ring systems. These modifications can significantly influence the electronic properties and steric profile of the molecule.

Substitution Patterns on the Thiazole Ring (e.g., C-2, C-4, C-5)

The thiazole ring in (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid can be substituted at the C-4 and C-5 positions to generate a library of analogues. A common synthetic approach to achieve this is through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. mdpi.comresearchgate.net By selecting appropriately substituted α-haloketones, various functional groups can be introduced at the C-4 and C-5 positions of the thiazole ring.

For instance, the reaction of a substituted α-bromoacetophenone with a suitable thioamide precursor can yield a 4-aryl-substituted thiazole. This substituted thiazole, often in the form of a 2-amino or 2-mercaptothiazole, can then be further functionalized to introduce the prop-2-enoic acid side chain. A plausible synthetic route would involve the conversion of a 2-substituted-4-arylthiazole to its corresponding aldehyde, followed by a condensation reaction, such as a Knoevenagel or Wittig reaction, to construct the α,β-unsaturated acid moiety. lmaleidykla.lt

A study focused on the synthesis of 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid demonstrates the introduction of a substituted phenyl group at the C-4 position of the thiazole ring. mdpi.com While this example features a propanoic acid rather than a prop-2-enoic acid, the principle of C-4 substitution is directly applicable. The synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones further illustrates the versatility of substitution at the C-4 position of the thiazole ring. nih.gov

The following table summarizes representative substitution patterns on the thiazole ring that can be applied to the synthesis of this compound analogues.

| Position on Thiazole Ring | Type of Substituent | Synthetic Method |

| C-4 | Aryl, Alkyl | Hantzsch thiazole synthesis with substituted α-haloketones |

| C-5 | Aryl, Halogen | Hantzsch thiazole synthesis with substituted α-haloketones |

| C-4 and C-5 | Various combinations | Use of appropriately disubstituted α-haloketones in Hantzsch synthesis |

Fused Thiazole Systems and Their Conjugation with Prop-2-enoic Acid Moieties

Fusing the thiazole ring with other aromatic or heterocyclic systems can lead to the formation of polycyclic structures with distinct biological and chemical properties. A prominent example is the benzothiazole (B30560) system, where a benzene (B151609) ring is fused to the thiazole moiety. The synthesis of (2E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid and its derivatives has been an area of interest.

One synthetic approach involves the condensation of 2-aminothiophenol (B119425) with a suitable three-carbon electrophile that can subsequently be converted to the prop-2-enoic acid side chain. ekb.eg Alternatively, a pre-formed 2-substituted benzothiazole can be elaborated. For example, 2-cyanomethylbenzothiazole can serve as a precursor to the corresponding acrylonitrile (B1666552) derivative, which highlights the reactivity of the position adjacent to the thiazole ring. nih.gov A more direct method for forming a related system, 3-(benzothiazol-2-yl)thiophene, involves a solvent-free microwave-assisted synthesis from thiophene-3-carbaldehyde and o-aminothiophenol, suggesting that similar condensation strategies could be employed to create fused thiazole prop-2-enoic acids. nih.gov

The synthesis of novel thiazole-fused quinazolinones also demonstrates the construction of complex fused systems. mdpi.com While not directly conjugated to a prop-2-enoic acid in the examples found, the synthetic methodologies could be adapted to incorporate this functional group.

Below is a table outlining examples of fused thiazole systems that can be conjugated with a prop-2-enoic acid moiety.

| Fused Heterocyclic System | Synthetic Precursors |

| Benzothiazole | 2-Aminothiophenol and an appropriate aldehyde or carboxylic acid derivative |

| Thiazolo[4,5-g]quinazoline | Aminoquinazolines and Appel salt |

Chemical Modification of the Prop-2-enoic Acid Moiety

The prop-2-enoic acid moiety offers two primary sites for chemical modification: the carboxylic acid group and the α,β-unsaturated linker. These modifications can alter the acidity, polarity, and reactivity of the molecule.

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group of this compound can be readily converted into esters and amides through standard organic synthesis protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using a coupling agent. mdpi.com

Amidation can be performed by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent, followed by reaction with a primary or secondary amine. A study on related 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid demonstrated its esterification with methanol, followed by hydrazinolysis of the resulting ester to form a propanehydrazide. mdpi.com This hydrazide could then be further reacted with aldehydes to form hydrazones, showcasing a multistep modification of the original carboxylic acid group. mdpi.com

These reactions are summarized in the table below.

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄), Reflux | Methyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate |

| Amidation | Amine (e.g., R-NH₂), Coupling agent (e.g., DCC, EDC) | N-substituted (2E)-3-(1,3-thiazol-2-yl)prop-2-enamide |

| Hydrazinolysis of Ester | Hydrazine monohydrate, Alcohol solvent, Reflux | (2E)-3-(1,3-thiazol-2-yl)prop-2-enehydrazide |

Modifications of the α,β-Unsaturated Linker

The α,β-unsaturated system in the prop-2-enoic acid moiety is susceptible to nucleophilic addition reactions, such as Michael additions. This reactivity allows for the introduction of various functional groups at the β-position to the carbonyl group. For example, the reaction of a related 3-(furan-2-yl)propenoic acid with arenes in the presence of a Brønsted superacid leads to the hydroarylation of the carbon-carbon double bond. nih.gov This suggests that this compound could undergo similar additions.

Furthermore, the double bond can potentially undergo cycloaddition reactions or be reduced to the corresponding saturated propanoic acid derivative. These modifications would significantly alter the geometry and electronic properties of the linker, which can be crucial for biological activity.

Formation of Conjugates and Hybrid Molecules (e.g., with Amino Acids, Other Heterocycles)

Conjugating this compound with other bioactive molecules, such as amino acids or other heterocycles, is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. The carboxylic acid functionality provides a convenient handle for forming an amide bond with the amino group of an amino acid or a suitable amino-functionalized heterocycle.

The synthesis of hybrid molecules containing both a thiazole and a pyrrolidinone ring has been reported, where the two heterocyclic systems are linked. mdpi.com Another study describes the synthesis of hybrid molecules bearing 4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole moieties. researchgate.net The development of 1,2,3-triazole hybrids containing isatins and phenolic moieties further illustrates the concept of creating complex molecules by linking different heterocyclic systems. mdpi.com

These examples demonstrate the feasibility of using the thiazole prop-2-enoic acid scaffold as a building block for more complex molecular architectures. The general approach involves using standard coupling reactions to link the carboxylic acid of the title compound to an amino or hydroxyl group of another molecule.

The following table provides examples of potential conjugate and hybrid molecules.

| Conjugated Moiety | Linkage Type | Potential Synthetic Approach |

| Amino Acids | Amide | Peptide coupling of the carboxylic acid with the amino group of the amino acid |

| Other Heterocycles (e.g., Pyrrolidinone, Isatin) | Amide, Ester, or other linkers | Coupling reactions between the functional groups of the two heterocyclic systems |

Combinatorial Chemistry Approaches for Library Generation of Thiazole-Prop-2-enoic Acid Analogues

Combinatorial chemistry has emerged as a powerful strategy for the rapid synthesis of large, diverse libraries of compounds, which is instrumental in drug discovery and materials science. For the scaffold this compound, combinatorial approaches enable the systematic modification of its core structure to explore the structure-activity relationships (SAR). These strategies are broadly categorized into solid-phase and solution-phase parallel synthesis, each offering distinct advantages for generating libraries of thiazole-prop-2-enoic acid analogues.

The generation of libraries based on the this compound scaffold can be strategically designed by introducing diversity at various positions of the molecule. Key diversification points include the thiazole ring and the prop-2-enoic acid side chain. Methodologies such as solid-phase synthesis are particularly amenable to creating large libraries of such analogues. nih.govresearchgate.net

A theoretical solid-phase combinatorial approach to generate a library of this compound analogues could involve immobilizing a precursor to the thiazole ring or the acrylic acid moiety onto a solid support. For instance, a resin-bound thioamide could be reacted with a diverse set of α-halocarbonyl compounds to construct the thiazole core. Subsequent reaction with an appropriate building block would then form the prop-2-enoic acid side chain.

Table 1: Illustrative Building Blocks for Combinatorial Synthesis

| Diversification Point | Building Block Type | Examples |

| Thiazole C4-position | α-Bromoketones | 2-Bromoacetophenone (B140003), 3-Bromo-2-butanone, 2-Bromo-1-(4-chlorophenyl)ethanone |

| Thiazole C5-position | Not directly applicable in standard Hantzsch synthesis | Post-synthetic modification building blocks |

| Prop-2-enoic acid | Substituted malonic acids | Methylmalonic acid, Phenylmalonic acid, Ethylmalonic acid |

This strategy allows for the introduction of a wide array of substituents onto the thiazole ring, leading to a diverse library of compounds. The final products can then be cleaved from the solid support for screening.

Another approach involves solution-phase parallel synthesis. While not offering the same high-throughput as solid-phase synthesis, it allows for easier reaction monitoring and purification of the final compounds. For example, a library of thioamides derived from acrylic acid could be reacted in parallel with different α-haloketones to generate a focused library of thiazole-prop-2-enoic acid analogues. nih.gov A study on the reaction of acrylic acid thioamides with iminoiodinanes resulted in a library of 31 novel 2,3-dihydro-1,2-thiazoles, demonstrating the feasibility of creating libraries from acrylic acid precursors. nih.gov

Diversity-oriented synthesis (DOS) is another powerful strategy that can be employed to generate structurally diverse and complex molecules from a common starting material. frontiersin.orgmdpi.comnih.gov Starting with a functionalized thiazole core, a variety of reactions could be applied in a divergent manner to introduce complexity and explore novel chemical space around the thiazole-prop-2-enoic acid scaffold.

Table 2: Representative Library of Hypothetical this compound Analogues

| Compound ID | R1 (at C4 of thiazole) | R2 (at C5 of thiazole) | R3 (at Cα of acrylic acid) |

| Lib-001 | Phenyl | H | H |

| Lib-002 | 4-Chlorophenyl | H | H |

| Lib-003 | Methyl | H | H |

| Lib-004 | Phenyl | H | Methyl |

| Lib-005 | 4-Chlorophenyl | H | Methyl |

| Lib-006 | Methyl | H | Methyl |

The generation of such libraries is crucial for identifying lead compounds with desired biological activities and for optimizing their properties through systematic structural modifications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of atoms and the confirmation of stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. For derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, the key diagnostic signals are those of the vinylic protons and the thiazole (B1198619) ring protons. The trans configuration of the alkene is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons.

For instance, in the ¹H NMR spectrum of methyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate, the vinylic protons appear as doublets. The proton attached to the carbon adjacent to the thiazole ring typically resonates further downfield due to the electron-withdrawing nature of the heterocyclic ring. The protons of the thiazole ring itself will present distinct signals, with their chemical shifts influenced by the electronic environment. The methyl ester group will appear as a singlet, typically around 3.8 ppm.

Table 1: Representative ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| Methyl (2E)-3-phenylprop-2-enoate | CDCl₃ | 7.70 (d, J = 15.9 Hz, 1H), 7.55 – 7.50 (m, 2H), 7.40 – 7.36 (m, 3H), 6.45 (d, J = 15.9 Hz, 1H), 3.81 (s, 3H) rsc.org |

| (2-Bromophenyl)methyl (2E)-3-phenylprop-2-enoate | CDCl₃ | 7.76 (d, J = 15.9 Hz, 1H), 7.60 (dd, J = 7.9, 1.0 Hz, 1H), 7.56– 7.51 (m, 2H), 7.47 (dd, J = 7.6, 1.5 Hz, 1H), 7.40 – 7.31 (m, 4H), 7.24- 7.18 (m, 1H), 6.52 (d, J = 16.2 Hz, 1H), 5.34 (s, 2H) rsc.org |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In the derivatives of this compound, the carbonyl carbon of the carboxylic acid or ester group is typically observed at the downfield end of the spectrum (around 166-170 ppm). The carbons of the thiazole ring and the double bond also show characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl (2E)-3-phenylprop-2-enoate derivative | CDCl₃ | 166.4, 142.1, 138.8, 134.6, 129.9, 129.0, 128.9, 128.1, 127.9, 127.1, 126.8, 120.0, 66.9, 56.4 rsc.org |

| 2-[(2E)-3-(4-fluorophenyl)prop-2-enamido]ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate | CDCl₃ | 167.1, 165.9, 165.7, 165.3,144.4, 140.3, 130.9, 130.4, 130.1, 130.0, 129.7, 129.6, 120.0, 117.1, 116.3, 116.1, 116.0, 115.8, 63.4, 39.3 rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not documented, these techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For example, a cross-peak between the two vinylic protons would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would show direct one-bond correlations between protons and the carbons they are attached to, greatly aiding in the assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be characterized by several key absorption bands.

O-H Stretch: For the carboxylic acid, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid or ester will be present around 1680-1730 cm⁻¹.

C=C Stretch: The alkene C=C double bond will show an absorption in the 1620-1680 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending of the trans-alkene will give a strong band around 960-980 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic stretching and bending vibrations within the fingerprint region.

For a related derivative, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, characteristic IR peaks were observed at 3294 (N-H), 1715 (C=O, ester), and 1638 (C=O, amide) cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₆H₅NO₂S), the expected molecular weight is approximately 155.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxyl group (as COOH or CO₂ and H), and fragmentation of the thiazole ring. Analysis of these fragments can provide further structural confirmation. For example, a derivative, 2-[(2E)-3-(4-fluorophenyl)prop-2-enamido]ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate, showed a calculated HRMS of [M+H]⁺ at 358.1255, with a found value of 358.1254, confirming its molecular formula. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a crystal lattice. While a crystal structure for this compound itself is not available, studies on related compounds, such as ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, demonstrate the power of this technique. nih.govkau.edu.sa

A crystallographic analysis of this compound would confirm:

The planar geometry of the thiazole ring and the propenoic acid moiety.

The trans configuration of the double bond.

Precise bond lengths and angles, offering insights into the electronic distribution within the molecule.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid groups.

For ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, the crystal structure confirmed the E configuration of the ethene bond and revealed that the non-hydrogen atoms were approximately coplanar. nih.govkau.edu.sa This type of detailed structural information is invaluable for understanding the molecule's physical properties and potential biological activity.

Computational Chemistry and Theoretical Investigations of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of various compounds, including thiazole (B1198619) derivatives.

Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. researchgate.net

For thiazole derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. Theoretical studies on various thiazole-containing compounds have shown that substitutions on the thiazole ring or its side chains can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole-hydrazone conjugate 5a | - | - | 3.512 |

| Thiazole-hydrazone conjugate 5g | - | - | 4.38 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts for thiazole derivatives generally show good correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds. researchgate.net For example, in a study of N-(4-(4-ethoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methenamine, the predicted ¹H and ¹³C NMR signals corresponded well with the experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. The predicted IR spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The predicted spectra can provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the molecular structure and solvent. mdpi.com

Table 2: Predicted Spectroscopic Data for a Representative Thiazole Derivative

| Spectroscopic Technique | Predicted Value |

| ¹H NMR (ppm) | Aromatic protons: ~7.5-9.2; Alkoxy protons: ~1.3-4.1 |

| ¹³C NMR (ppm) | Aromatic carbons: ~110-172 |

| IR (cm⁻¹) | C-H (aromatic) str: ~3105; C-H (aliphatic) str: ~2931 |

| UV-Vis (λmax, nm) | Dependent on conjugation and substituents |

Theoretical Prediction of Reactivity (e.g., Electrophilic/Nucleophilic Sites)

Furthermore, the molecular electrostatic potential (MEP) surface is a useful tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of a carboxyl group are often identified as nucleophilic sites.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery and design.

Ligand-Target Binding Prediction and Affinity Assessment

Molecular docking simulations are widely used to predict the binding mode and affinity of small molecules, such as thiazole derivatives, to the active site of a biological target. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These simulations can help in identifying potential drug candidates and understanding their mechanism of action at a molecular level. For instance, novel thiazole derivatives have been docked into the active sites of enzymes like VEGFR-2 kinase to assess their potential as anticancer agents. ekb.eg

Table 3: Representative Molecular Docking Results for Thiazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Thiazolyl-pyrazolone derivative 6e | VEGFR-2 | - |

| Thiazolyl-pyrazolone derivative 6g | VEGFR-2 | - |

| Thiazolyl-pyrazolone derivative 6i | VEGFR-2 | - |

Note: Specific binding energy values for the listed compounds were not provided in the search result. The table indicates that these compounds were studied for their binding interactions with the VEGFR-2 enzyme. ekb.eg

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

A crucial part of molecular docking analysis is the identification and characterization of intermolecular interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are responsible for the stability of the ligand-protein complex. For example, in the crystal structure of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, C—H⋯O and C—H⋯N hydrogen bonds were observed to play a role in the crystal packing. nih.gov In docking studies of thiazole derivatives with protein targets, the formation of hydrogen bonds between the thiazole nitrogen or other heteroatoms and amino acid residues in the active site is often a key determinant of binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug discovery and design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR models have been developed to predict various biological activities, including antimicrobial and enzyme inhibitory effects. researchgate.netresearchgate.netimist.ma

These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of a molecule's structure, such as its topological, electronic, and physicochemical properties. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to build predictive models. imist.ma

A study on a series of aryl thiazole derivatives with antimicrobial activity developed both 2D and 3D-QSAR models. researchgate.net The statistically significant 2D-QSAR model for Gram-positive inhibition activity showed a high correlation coefficient (r² = 0.9521), indicating a strong relationship between the selected descriptors and the observed activity. researchgate.net The 3D-QSAR models further revealed that electrostatic effects are dominant in determining the binding affinities of these compounds. researchgate.net Another QSAR study on 2,4-disubstituted thiazoles as antimicrobial agents identified the molecular connectivity index (2χv) and Kier's shape index (κα3) as key parameters for their activity. researchgate.net

For a series of thiazole derivatives investigated as PIN1 inhibitors, a QSAR study utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the J descriptor. imist.ma The developed MLR model demonstrated satisfactory predictive power, which was further improved by employing an Artificial Neural Network (ANN) model. imist.ma

The general findings from QSAR studies on thiazole derivatives suggest that a combination of electronic, steric, and hydrophobic properties often governs their biological activity. These models serve as valuable tools for designing new, more potent derivatives by predicting their activity prior to synthesis.

Table 1: Examples of Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Descriptor Name/Symbol | Description | Reference |

| Topological | Molecular Connectivity Index (2χv) | Describes the branching and complexity of the molecular structure. | researchgate.net |

| Shape | Kier's Shape Index (κα3) | Relates to the shape and flexibility of the molecule. | researchgate.net |

| Electronic | Energy of LUMO (ELUMO) | Represents the electron-accepting ability of the molecule. | imist.ma |

| Physicochemical | LogP | Measures the hydrophobicity of the molecule. | imist.ma |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | imist.ma |

| Electrostatic | Electrostatic Fields | Used in 3D-QSAR to map regions favorable for positive or negative charge. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. For thiazole derivatives, MD simulations are frequently used to investigate the stability of ligand-protein complexes, elucidate binding mechanisms, and understand the conformational changes that occur upon binding to a biological target. nih.govnih.gov

In a study involving thiazole-coumarin and thiazole-triazole conjugates as potential inhibitors of SARS-CoV-2 targets, MD simulations were performed to confirm the stability of the docked complexes. nih.gov The simulations provided insights into the interactions between the ligands and the active sites of the Mpro enzyme and ACE2 receptor, supporting the potential of these compounds as dual inhibitors. nih.gov

Another investigation focused on thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa. nih.govplos.org MD simulations were conducted to assess the stability of the protein-ligand complexes. The results confirmed the findings from molecular docking and provided a deeper understanding of the binding interactions, including the role of hydrogen bonds and π-π interactions in stabilizing the complex. nih.gov The simulations also demonstrated the ability of a hit compound to engage with the LasR binding site. nih.gov

Similarly, MD simulations were employed to study benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com The simulations were used to determine the structural requirements for inhibition and to analyze the stability of the most promising compounds within the enzyme's active site. biointerfaceresearch.com

These studies highlight the importance of MD simulations in validating docking results and providing a more realistic representation of the behavior of thiazole derivatives in a biological environment. The insights gained from MD simulations are crucial for the rational design of more effective inhibitors.

Table 2: Applications of Molecular Dynamics Simulations in the Study of Thiazole Derivatives

| Application | System Studied | Key Findings | Reference |

| Complex Stability | Thiazole-coumarin conjugates with Mpro and ACE2 | Confirmed the stability of the ligand-receptor complexes. | nih.gov |

| Binding Interactions | Thiazole derivatives with LasR protein | Elucidated the role of hydrogen bonds and π-π interactions in binding. | nih.gov |

| Conformational Analysis | Benzothiazole-thiazole hybrids with p56lck enzyme | Investigated the stable conformations of the ligands in the active site. | biointerfaceresearch.com |

| Mechanism of Action | Thiazole derivative as a LasR antagonist | Demonstrated the ligand's ability to engage the binding site. | nih.gov |

In Vitro Biological Activity and Mechanistic Insights of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid Derivatives

In Vitro Antimicrobial Activity Studies

The 1,3-thiazole nucleus is a fundamental component of numerous synthetic compounds that have demonstrated significant antimicrobial potential. Derivatives incorporating this heterocyclic ring have been extensively evaluated against a wide array of pathogenic microorganisms, showing promise in combating drug-resistant strains.

Derivatives featuring the thiazole (B1198619) moiety have shown potent activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted their effectiveness against clinically relevant pathogens, including multi-drug resistant isolates.

For instance, a series of novel 1β-methylcarbapenems possessing a 4-substituted thiazol-2-ylthio side chain demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov Similarly, newly synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial effects against both bacterial types. nih.gov Specific substitutions on the thiazole ring appear to be crucial for potency; a 2-phenyl-1,3-thiazole derivative showed activity against S. aureus, while benzo[d]thiazole derivatives exhibited significantly improved in vitro antibacterial action. nih.gov The antibacterial spectrum of thiazol-2-ylthio carbapenems also extends to Gram-negative bacteria such as Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. nih.gov Other research has confirmed the moderate antibacterial activity of various heteroaryl(aryl) thiazole derivatives. nih.gov

The potency of thiazole derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays. These studies provide a comparative measure of the antibacterial efficacy of different structural analogues. For example, novel 1β-methylcarbapenems with a thiazol-2-ylthio moiety were active against MRSA and MRSE with a 90% minimum inhibitory concentration (MIC⁹⁰) of ≤4 µg/mL. nih.gov The same compounds showed MIC values ranging from ≤0.063 to 0.5 µg/mL for streptococci, including penicillin-resistant Streptococcus pneumoniae strains. nih.gov

An isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative exhibited a low MIC of 3.9 µg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov Other classes of derivatives, such as certain 2-phenyl-1,3-thiazoles and heteroaryl(aryl) thiazoles, have shown higher MIC values, indicating more moderate activity. nih.govnih.gov

Table 1: MIC Values of Selected Thiazole Derivatives Against Bacterial Strains

| Derivative Class | Bacterial Strain | MIC Value |

|---|---|---|

| 1β-Methylcarbapenems (thiazol-2-ylthio moiety) | Methicillin-resistant S. aureus (MRSA) | MIC⁹⁰ ≤ 4 µg/mL |

| 1β-Methylcarbapenems (thiazol-2-ylthio moiety) | Penicillin-resistant S. pneumoniae | ≤0.063 to 0.5 µg/mL |

| N-(thiazol-2-yl)benzenesulfonamides (isopropyl substituted) | S. aureus | 3.9 µg/mL |

| N-(thiazol-2-yl)benzenesulfonamides (isopropyl substituted) | A. xylosoxidans | 3.9 µg/mL |

| 2-Phenyl-1,3-thiazole derivative (Compound 12) | S. aureus | 125–150 µg/mL |

| 2-Phenyl-1,3-thiazole derivative (Compound 12) | E. coli | 125–150 µg/mL |

| Heteroaryl(aryl) thiazole (Compound 3) | Various Bacteria | 0.23–0.7 mg/mL |

Investigations into the antibacterial mechanisms of thiazole derivatives suggest multiple modes of action. One prominent mechanism involves the disruption of the bacterial cell membrane. For example, N-(thiazol-2-yl)benzenesulfonamide derivatives, when combined with a cell-penetrating peptide, were found to create pores in the bacterial cell membrane, leading to faster cell killing. nih.gov Other studies on antimicrobial complexes have also pointed to serious damage at the membrane level as a key mechanism of bactericidal action. mdpi.com

Beyond membrane disruption, metabolic interference is another proposed mechanism. The sulfonamide group present in some thiazole derivatives is suggested to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for the synthesis of folate and, subsequently, nucleic acids in bacteria. nih.gov Furthermore, molecular docking studies on certain heteroaryl(aryl) thiazole derivatives have predicted the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, as a potential antibacterial mechanism. nih.gov

In addition to their antibacterial properties, various derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have been evaluated for their efficacy against pathogenic fungi, including both yeasts and filamentous fungi.

A new series of 1,3-thiazole derivatives was tested against the filamentous fungus Aspergillus niger, with one compound exhibiting an MIC of 125–150 μg/mL. nih.gov Other studies have synthesized 3-(1,2,4-triazol-3-yl)-4-thiazolidinones and evaluated their activity against the pathogenic yeasts Candida albicans and Candida glabrata. nih.gov Research on heteroaryl(aryl) thiazole derivatives has also demonstrated notable antifungal activity, with MICs ranging from 0.06 to 0.47 mg/mL. nih.gov Docking studies for these compounds suggest that their antifungal action may stem from the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Bacterial biofilms pose a significant challenge in clinical settings due to their high tolerance to conventional antibiotics. Several studies have demonstrated that thiazole derivatives can effectively inhibit the formation of biofilms and, in some cases, disrupt established ones.

Novel thiazole compounds have been shown to be superior to vancomycin (B549263) in significantly reducing biofilm mass in S. epidermidis. nih.gov A series of thiazole nortopsentin analogues were found to be potent inhibitors of biofilm formation in staphylococcal strains, with the most active compounds showing IC₅₀ values between 0.40 and 2.03 µM against S. aureus. nih.gov A key finding was that these compounds act as anti-virulence agents, inhibiting biofilm formation without affecting the growth of the bacteria in their free-floating, planktonic form. nih.gov Similarly, certain iminothiazolidinones have demonstrated biofilm inhibitory activity against multi-drug resistant bacteria, including MRSA. researchgate.net The anti-biofilm potential is not limited to Gram-positive bacteria; nitazoxanide, a nitro-thiazole derivative, has been shown to inhibit biofilm formation in E. coli. mdpi.com

Table 2: Anti-biofilm Activity of Selected Thiazole Derivatives

| Derivative Class | Target Organism | Observed Effect | Potency (if specified) |

|---|---|---|---|

| Novel Thiazole Compounds | S. epidermidis | Significant reduction of biofilm mass | Superior to vancomycin |

| Thiazole Nortopsentin Analogues | S. aureus | Inhibition of biofilm formation | IC₅₀: 0.40–2.03 µM |

| Iminothiazolidinones | Methicillin-resistant S. aureus (MRSA) | Biofilm inhibition | BFIC: 3.22 ±0.56 µg/mL (Compound 5e) |

| Nitazoxanide | E. coli, S. epidermidis | Inhibition of biofilm formation | Not specified |

Based on the available scientific literature, there is currently no specific information regarding the in vitro antiparasitic activity of this compound or its direct derivatives against parasites such as Plasmodium falciparum. While the broader field of medicinal chemistry has identified various heterocyclic compounds with antiplasmodial effects, studies focusing on the antiparasitic potential of this particular class of thiazole derivatives are not present in the reviewed sources. nih.govnih.govmalariaworld.org

Antifungal Activity (Yeast and Filamentous Fungi)

In Vitro Antineoplastic and Cytotoxicity Evaluations

The anticancer potential of this compound derivatives has been a primary focus of investigation. In vitro studies have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines and have provided insights into the molecular mechanisms driving this cytotoxicity.

Inhibition of Cancer Cell Lines (e.g., Leukemia, Breast Cancer, Liver Cancer)

Derivatives of the thiazole scaffold have shown potent cytotoxic activity against a panel of human cancer cell lines. frontiersin.org A study involving hybrid compounds containing pyridyl and 1,3-thiazole moieties screened 24 such derivatives against leukemia (HL-60), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines, among others. nih.govufba.brosti.gov Many of these compounds were found to be highly potent, with the leukemia cell line HL-60 being the most sensitive. nih.govufba.br For instance, one study found that a specific thiazole derivative was effective in inhibiting the growth of human leukemia cells with IC50 values of 7.5 μg/mL for HL-60 cells and 8.9 μg/mL for Jurkat cells. dmed.org.ua

In the context of breast cancer, various thiazole derivatives have exhibited significant antiproliferative effects. mdpi.comnih.gov One investigation revealed that a novel series of 2-(hydrazinyl)-1,3-thiazole analogues showed considerable activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Specifically, compound 4 from this series displayed the most potent activity with IC50 values of 5.73 µM against MCF-7 and 12.15 µM against MDA-MB-231 cells. nih.gov Another study identified a phthalimide-bearing thiazole derivative, compound 5b , as the most potent against MCF-7 cells, with an IC50 value of 0.2 µM. nih.gov

Similarly, strong cytotoxic effects have been observed against liver cancer cell lines like HepG2. mdpi.comnih.gov While HepG2 has been noted as a more resistant cell line in some studies, specific pyridyl-thiazole derivatives named TAP-07 and TP-07 showed notable cytotoxicity with IC50 values of 2.2 µM and 5.6 µM, respectively, while showing no antiproliferative effects on normal peripheral blood mononuclear cells (PBMC). ufba.brosti.gov Another thiazole derivative, compound 4c , was found to be highly active against both MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively, which were more potent than the standard drug Staurosporine. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines This is an interactive table. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |

|---|---|---|---|---|

| Pyridyl-Thiazole Hybrid | HL-60 | Leukemia | ≤ 3 | nih.govufba.br |

| Pyridyl-Thiazole (TAP-07) | HepG2 | Liver | 2.2 | ufba.brosti.gov |

| Pyridyl-Thiazole (TP-07) | HepG2 | Liver | 5.6 | ufba.brosti.gov |

| Substituted Thiazole (4c) | MCF-7 | Breast | 2.57 | mdpi.comresearchgate.net |

| Substituted Thiazole (4c) | HepG2 | Liver | 7.26 | mdpi.comresearchgate.net |

| 2-(hydrazinyl)-1,3-thiazole (4) | MCF-7 | Breast | 5.73 | nih.gov |

| 2-(hydrazinyl)-1,3-thiazole (4) | MDA-MB-231 | Breast | 12.15 | nih.gov |

| Thiazole-Phthalimide (5b) | MCF-7 | Breast | 0.2 | nih.gov |

| Bis-Thiazole (5e) | MCF-7 | Breast | 0.6648 | frontiersin.org |

Mechanistic Studies of Cytotoxicity (e.g., Histone Deacetylase (HDAC) Inhibition, G-quadruplex Stabilization)

Research into the mechanisms underlying the cytotoxic effects of thiazole derivatives has pointed towards several key cellular processes, including the induction of apoptosis and the inhibition of critical enzymes. frontiersin.orgnih.gov

Histone Deacetylase (HDAC) Inhibition: A significant mechanism of action for some thiazole-based compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.govnih.govresearchgate.net A series of thiazole-containing hydroxamate derivatives were designed as novel HDAC inhibitors, with compounds 15a and 15d showing excellent inhibitory activities against HDAC1 and the HepG2 cancer cell line. nih.gov These compounds increased the levels of acetylated histones H3 and H4 and arrested the cell cycle in the G0/G1 phase. nih.gov Similarly, other studies have reported on 1,3-thiazole-based hydroxamic acids that exhibit potent HDAC inhibition, with some compounds being more potent than the approved drug SAHA. nih.gov The exploration of non-hydroxamic zinc-binding groups (ZBGs) like thiadiazole (a related heterocycle) is also underway to improve selectivity and pharmacokinetic profiles. ajol.infouobaghdad.edu.iq

G-quadruplex Stabilization: G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences, notably in telomeres and oncogene promoter regions. mdpi.comnih.govengineering.org.cn The stabilization of these structures by small molecules has emerged as a promising anticancer strategy, as it can inhibit the activity of telomerase and suppress the transcription of oncogenes like MYC. nih.govengineering.org.cn While direct studies on this compound are limited in this specific area, related heterocyclic structures are known to be effective G4 ligands. mdpi.com For example, macrocyclic hexaoxazoles, which are structurally related to thiazoles, have been shown to interact with and stabilize the G-quartet of telomeric G4 DNA. mdpi.com This suggests that G-quadruplex stabilization is a plausible mechanism of action for appropriately designed thiazole derivatives. nih.gov

In Vitro Anti-inflammatory Effects and Related Pathways

Thiazole derivatives have also been evaluated for their anti-inflammatory properties, demonstrating an ability to modulate key pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Enzymes like Cyclooxygenase (COX))

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and reduce the production of inflammatory mediators. nih.govtums.ac.ir

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through the synthesis of prostaglandins. researchgate.net Several studies have identified thiazole and thiazolidinone derivatives as potent and selective inhibitors of the COX-2 enzyme. nih.govmdpi.com For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was found to contain potent and selective COX-2 inhibitors. nih.gov Other research has focused on developing dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, to achieve broader and safer anti-inflammatory effects. mdpi.com

Modulation of Other Mediators: Beyond COX inhibition, thiazole derivatives can suppress inflammation by other mechanisms. Studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells have shown that certain thiazolidinone derivatives significantly inhibit the production of nitric oxide (NO). nih.govtums.ac.ir This effect is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels. nih.govtums.ac.ir This suppression is linked to the regulation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov The inhibition of pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1α, IL-1β, IL-6) is another key aspect of the anti-inflammatory profile of these compounds. mdpi.com

In Vitro Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Thiazole derivatives have been investigated for their potential to counteract this process through their antioxidant activities.

Radical Scavenging Assays (e.g., DPPH, Nitric Oxide (NO), Superoxide Radical (SOR), Hydrogen Peroxide (H2O2))

The antioxidant capacity of thiazole derivatives is commonly assessed using various in vitro radical scavenging assays. nih.govresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger. nih.govmdpi.com

Numerous studies have synthesized novel thiazole derivatives and reported their antioxidant activity. chemrxiv.orgmdpi.com For instance, a series of phenolic thiazoles demonstrated a strong capacity to scavenge DPPH, ABTS, and nitric oxide (NO) radicals. nih.gov Another study on new N-methyl substituted thiazole-derived polyphenolic compounds found that derivatives with 2,3,4-trihydroxybenzylidene and 3,4-dihydroxybenzylidene fragments were particularly active in neutralizing free radicals. mdpi.com The antioxidant activity of many synthesized thiazole compounds has been shown to exceed that of standard antioxidants like 4-methyl-2,6-di-tert-butylphenol in certain assays. mdpi.com This activity is crucial as it can mitigate the cellular damage caused by free radicals, which is a contributing factor to cancer and inflammation. researchgate.net

Table 2: In Vitro Antioxidant Activity of Selected Thiazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound Series | Assay | Activity Metric | Result | Standard | Source(s) |

|---|---|---|---|---|---|

| Phenolic Thiazoles (5a-b, 7a-b, 8a-b) | DPPH Scavenging | Potent Activity | Good scavenging capacity | Ascorbic acid, Trolox | nih.gov |

| Phenolic Thiazoles | NO Scavenging | Potent Activity | Good scavenging capacity | N/A | nih.gov |

| N-Methyl Thiazole (7j) | DPPH Scavenging | IC50 | Lowest in series | Ascorbic acid, Trolox | mdpi.com |

| N-Methyl Thiazole (7k) | ABTS Scavenging | IC50 | Lowest in series | Ascorbic acid, Trolox | mdpi.com |

Electron Transfer-Based Assays (e.g., RP, TAC, FRAP, CUPRAC)

The antioxidant activity of this compound derivatives is often evaluated through electron transfer (ET) based assays. These methods assess the capacity of a compound to donate an electron to reduce an oxidant. Several common assays provide a picture of the antioxidant potential under different experimental conditions. mdpi.comresearchgate.net

Reducing Power (RP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com In the presence of potassium ferricyanide, the Fe²⁺ ions form a Perl's Prussian blue complex, which can be quantified spectrophotometrically. mdpi.comresearchgate.net Studies on various thiazole derivatives have demonstrated their capacity to act as reducing agents in this assay, an activity that is often correlated with the presence of electron-donating substituents on the molecule. mdpi.comresearchgate.net

Total Antioxidant Capacity (TAC) Assay: The TAC assay, often utilizing the phosphomolybdate method, evaluates the reduction of molybdenum (VI) to molybdenum (V) by the antioxidant compound. mdpi.comresearchgate.net This reaction results in the formation of a green-colored phosphate (B84403)/Mo(V) complex, with the intensity of the color being proportional to the total antioxidant capacity of the substance. mdpi.comnih.gov Thiazole derivatives have shown significant activity in TAC assays, indicating their broad electron-donating capabilities. mdpi.com

Ferric Reducing Antioxidant Potential (FRAP) Assay: The FRAP assay is another method based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. nih.govnih.gov The change in absorbance is directly related to the reducing power of the antioxidant. nih.govsemanticscholar.org This assay is simple, fast, and has been widely used to screen the antioxidant capacity of thiazole compounds. mdpi.comsemanticscholar.org For instance, a catechol hydrazinyl-thiazole derivative (CHT) showed double the activity of the standard ascorbic acid in one FRAP assay. researchgate.net

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: The CUPRAC assay utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent. nih.govnih.gov Antioxidants reduce the Cu(II)-Nc to the highly colored Cu(I)-Nc complex, and the resulting absorbance is measured. nih.gov A key advantage of the CUPRAC method is its ability to measure the antioxidant capacity of thiol-containing compounds, to which the FRAP assay is largely unresponsive. nih.govnih.gov

The results from these assays collectively demonstrate that thiazole derivatives can act as effective electron donors, a key characteristic of antioxidant compounds.

| Assay | Activity of CHT (% of Standard) | Standard Compound(s) |

|---|---|---|

| FRAP | 201.55 | Ascorbic Acid |

| RP | 138.54 | Ascorbic Acid |

| TAC | 106.46 | Ascorbic Acid |

| TAC | 80.10 | Trolox |

Mechanistic Explanations of Antioxidant Action

The antioxidant action of this compound and its derivatives in electron transfer-based assays is fundamentally due to their ability to act as reducing agents. chemrevlett.com The core mechanism involves the donation of an electron from the thiazole derivative to an oxidizing species, such as a metal ion (Fe³⁺, Cu²⁺) or a free radical, thereby neutralizing it. nih.gov

In Vitro Enzyme Inhibition Studies

Beyond their antioxidant properties, derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their overexpression is linked to the development of certain cancers, making them an important therapeutic target. nih.govmdpi.com The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker, and a surface recognition "cap" group. nih.gov

Thiazole-containing compounds have been designed and synthesized as HDAC inhibitors. nih.gov These derivatives often incorporate a hydroxamic acid or other zinc-coordinating moiety. nih.gov For example, novel indeno[1,2-d]thiazole hydroxamic acids have demonstrated potent inhibitory activity against pan-HDACs and shown significant antiproliferative effects on cancer cell lines. nih.gov One such compound exhibited an IC₅₀ value of 0.14 µM against pan-HDACs. nih.gov Molecular docking studies suggest that the thiazole moiety can serve as a key part of the surface recognition cap, interacting with residues at the entrance of the HDAC active site. nih.gov

| Compound Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indeno[1,2-d]thiazole hydroxamic acid (6o) | pan-HDAC | 0.14 | nih.gov |

| mdpi.com-Shogaol-benzothiazole derivative (4d) | HDAC | 60 | nih.gov |

| mdpi.com-Shogaol-pyridine derivative (4c) | HDAC | 61 | nih.gov |

Elastase Inhibition

Human neutrophil elastase (HNE) is a serine protease involved in various inflammatory pathologies. nih.gov Consequently, inhibitors of HNE are of significant therapeutic interest. Research into thiazole derivatives as HNE inhibitors has yielded mixed results. One study involving new thiazol-2-(3H)-ones found no inhibitory activity at concentrations up to 40 µM, suggesting that this particular scaffold is not well-suited for HNE inhibition. nih.gov

| Compound Type | IC₅₀ (nM) | Reference |

|---|---|---|

| 3,3-diethylazetidine-2,4-dione based thiazole (3e) | 35.02 | mdpi.com |

| 3,3-diethylazetidine-2,4-dione based thiazole (3c) | 38.25 | mdpi.com |

| 3,3-diethylazetidine-2,4-dione based thiazole (3h) | 44.59 | mdpi.com |

| Thiazol-2-(3H)-ones | > 40,000 | nih.gov |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes by controlling postprandial hyperglycemia. nih.gov Several studies have explored thiazole and thiazolidinedione derivatives as α-amylase inhibitors. nih.govbenthamopen.com